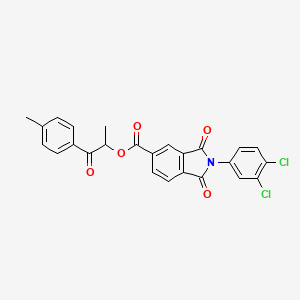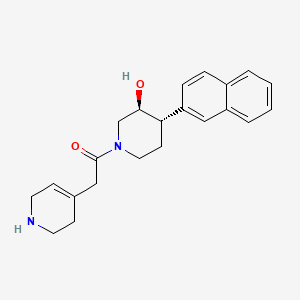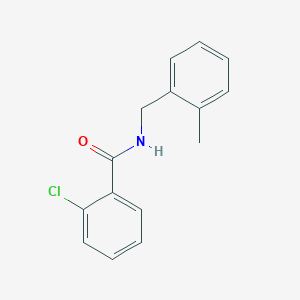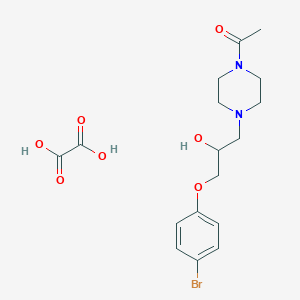![molecular formula C19H21ClN2O3S B3935743 1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide](/img/structure/B3935743.png)
1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide, commonly known as CSP, is a synthetic compound that belongs to the class of proline derivatives. CSP has been widely used in scientific research for its potential in various biological and pharmacological applications.
Wirkmechanismus
The mechanism of action of CSP is not fully understood. However, it is believed that CSP inhibits the activity of proteases by binding to their active site and preventing substrate binding. CSP has been shown to have a high affinity for the active site of proteases, making it a potent inhibitor.
Biochemical and Physiological Effects
CSP has been shown to have various biochemical and physiological effects. In vitro studies have shown that CSP inhibits the activity of various proteases, including trypsin, chymotrypsin, and elastase. In addition, CSP has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CSP has several advantages for lab experiments. It is a potent and selective inhibitor of proteases, making it a valuable tool for studying protease activity. CSP is also relatively easy to synthesize and purify, making it readily available for research. However, CSP has some limitations, including its solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on CSP. One area of research is the development of novel CSP derivatives with improved pharmacological properties. Another area of research is the identification of new protease targets for CSP. In addition, CSP could be used as a tool to study the role of proteases in various biological processes, including cancer and inflammation. Finally, the use of CSP in drug discovery and development could be explored further.
Conclusion
In conclusion, CSP is a synthetic compound that has been extensively studied for its potential in various biological and pharmacological applications. CSP is a potent inhibitor of proteases and has been shown to have various biochemical and physiological effects. CSP has several advantages for lab experiments, but also has some limitations. Future research on CSP could lead to the development of novel therapeutics and a better understanding of protease biology.
Wissenschaftliche Forschungsanwendungen
CSP has been extensively studied for its potential in various biological and pharmacological applications. One of the major areas of research is its use as a protease inhibitor. CSP has been shown to inhibit the activity of various proteases, including serine proteases, cysteine proteases, and metalloproteases. This makes CSP a potential candidate for the treatment of various diseases, including cancer, inflammation, and viral infections.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-10-14(2)12-16(11-13)21-19(23)18-4-3-9-22(18)26(24,25)17-7-5-15(20)6-8-17/h5-8,10-12,18H,3-4,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVSDRGXVAWXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chloro-2-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B3935677.png)

![4-{[4-(benzyloxy)-3-ethoxybenzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935681.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-ethoxybenzamide](/img/structure/B3935687.png)
![4-chloro-3-[1-(1,1-dioxidotetrahydro-3-thienyl)-4-phenyl-1H-imidazol-5-yl]-1-methyl-1H-pyrazole](/img/structure/B3935691.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3935710.png)

![4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3935719.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3935729.png)
![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935739.png)
![2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3935751.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935759.png)